molecular formula C14H12ClNO3 B2610655 (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-81-8

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2610655
CAS No.: 338399-81-8
M. Wt: 277.7
InChI Key: AQKNTZJQLSBCAR-VOTSOKGWSA-N
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Description

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is an organic compound that features a chlorophenyl group, a furan ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of (3-chlorophenyl)methylamine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently converted to the carbamate by reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The furan ring and carbamate group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-chlorophenyl)methyl N-[(E)-2-(thiophen-2-yl)ethenyl]carbamate: Similar structure but with a thiophene ring instead of a furan ring.

    (3-chlorophenyl)methyl N-[(E)-2-(pyridin-2-yl)ethenyl]carbamate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-12-4-1-3-11(9-12)10-19-14(17)16-7-6-13-5-2-8-18-13/h1-9H,10H2,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNTZJQLSBCAR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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